molecular formula C17H23BN2O2S B6338279 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester CAS No. 2096342-22-0

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester

Cat. No.: B6338279
CAS No.: 2096342-22-0
M. Wt: 330.3 g/mol
InChI Key: CYJLUYDZLZYBQN-UHFFFAOYSA-N
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Description

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester typically involves the formation of the thiazole ring followed by the introduction of the boronic acid ester group. One common method involves the reaction of 2-aminothiazole with benzyl chloride and methyl iodide to form the benzyl(methyl)amino derivative. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid pinacol ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of N-substituted thiazole derivatives.

Scientific Research Applications

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic acid ester in facilitating carbon-carbon bond formation. In the Suzuki-Miyaura coupling, the boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The amino group may also participate in hydrogen bonding or other interactions with biological targets, contributing to its potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyl(methyl)amino)thiazole-4-boronic acid pinacol ester is unique due to the presence of both the thiazole ring and the benzyl(methyl)amino group, which can impart distinct reactivity and potential biological activity compared to other boronic acid esters. The combination of these functional groups makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-benzyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BN2O2S/c1-16(2)17(3,4)22-18(21-16)14-12-23-15(19-14)20(5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJLUYDZLZYBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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